7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine is a fluorinated heterocyclic aromatic organic compound. It belongs to the class of imidazo[4,5-c]pyridines, which are known for their diverse biological activities and potential therapeutic applications[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 4-aminopyridine derivatives with suitable fluorinated reagents[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Fluorination: [_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its biological activity, including its role as a Toll-like receptor 7 (TLR7) agonist, which can stimulate immune responses.
Medicine: Its potential therapeutic applications include antiviral, antibacterial, and anticancer activities[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine exerts its effects involves its interaction with molecular targets such as Toll-like receptors (TLRs). By binding to TLR7, it activates the innate immune response, leading to the production of cytokines and other immune mediators.
Comparison with Similar Compounds
7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its fluorine atom, which can influence its biological activity and pharmacokinetic properties. Similar compounds include:
Imidazo[4,5-c]pyridine derivatives: These compounds share the same core structure but may differ in the position and type of substituents.
Fluorinated imidazo[4,5-c]pyridines: Other fluorinated analogs with different positions of fluorine atoms.
Properties
IUPAC Name |
7-fluoro-3H-imidazo[4,5-c]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTKQLPOXRUXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)N)NC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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